molecular formula C19H30O2 B14620778 Methyl octadeca-2,6-diynoate CAS No. 58443-89-3

Methyl octadeca-2,6-diynoate

Cat. No.: B14620778
CAS No.: 58443-89-3
M. Wt: 290.4 g/mol
InChI Key: XWVABVQASNMKPB-UHFFFAOYSA-N
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Description

Methyl octadeca-2,6-diynoate is a long-chain fatty acid methyl ester characterized by two triple bonds at positions 2 and 6 within its 18-carbon backbone. The compound features an ester functional group (methyl ester) and conjugated diyne moieties, which confer distinct physicochemical properties, including unique chromatographic behavior and reactivity.

Properties

CAS No.

58443-89-3

Molecular Formula

C19H30O2

Molecular Weight

290.4 g/mol

IUPAC Name

methyl octadeca-2,6-diynoate

InChI

InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-12,15-16H2,1-2H3

InChI Key

XWVABVQASNMKPB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC#CCCC#CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl octadeca-2,6-diynoate can be synthesized through the reaction of methyl octadec-11E-en-9-ynoate with selenium dioxide and tert-butyl hydroperoxide (TBHP) in aqueous dioxane at 75°C for 20 hours . This reaction yields a mixture of methyl 8-oxo-octadec-11(E)Z-en-9-ynoate and methyl 8-hydroxy-octadec-11E-en-9-ynoate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route involving selenium dioxide and TBHP is a potential method for large-scale production, given the availability of the reagents and the relatively straightforward reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl octadeca-2,6-diynoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from the oxidation of this compound include methyl 5-oxo-octadeca-6,8-diynoate and methyl 10-oxo-octadeca-6,8-diynoate .

Mechanism of Action

The mechanism of action of methyl octadeca-2,6-diynoate involves its ability to undergo oxidation and reduction reactions, leading to the formation of various oxo and hydroxy derivatives. These reactions are facilitated by the presence of triple bonds in the carbon chain, which make the compound highly reactive. The molecular targets and pathways involved in these reactions include the formation of allylic hydroxy derivatives and the isomerization of double bonds .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Methyl octadeca-2,6-diynoate belongs to the alkyne-rich ester family, distinguished by its extended carbon chain and dual triple bonds. Key comparisons with structurally related compounds include:

Table 1: Structural Features of Selected Compounds
Compound Name Molecular Formula (Inferred) Functional Groups Key Substituents
This compound C₁₉H₂₈O₂ Ester, two isolated triple bonds Methyl ester, C18 chain
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate C₂₂H₂₀O₅ Ester, single triple bond Ethoxycarbonyloxy, diphenyl groups
Methyl (2E,8E)-2,8-decadiene-4,6-diynoate C₁₁H₁₀O₂ Ester, conjugated diyne, diene Methyl ester, conjugated double bonds

Key Observations :

  • Chain Length and Unsaturation: this compound’s 18-carbon chain and isolated triple bonds contrast with shorter-chain analogs like methyl (2E,8E)-2,8-decadiene-4,6-diynoate (10 carbons), which features conjugated diynes and dienes .
  • Substituents: Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate incorporates bulky aromatic substituents, enhancing steric hindrance and altering solubility compared to linear alkyne esters .

Chromatographic and Ionization Behavior

This compound exhibits chromatographic properties similar to other esters (e.g., methyl octanoate, ethyl hexanoate), with overlapping retention times in gas chromatography. However, its migration times in electrophoretic or ion-mobility spectrometry differ significantly due to its larger molecular weight and polarizability .

Table 2: Chromatographic and Ionization Properties
Compound Name Retention Time Similarity Migration Time Difference Ionization Behavior
This compound High (vs. methyl octanoate) Distinct Forms protonated dimers at high content
Ethyl hexanoate High Distinct Limited dimerization

Key Findings :

  • Dimer Formation: Under ionization conditions, this compound readily forms protonated dimers due to its high concentration and extended conjugation, a phenomenon less pronounced in simpler esters like ethyl propanoate .

Spectroscopic Characteristics

Infrared (IR) spectroscopy highlights the impact of triple bonds and ester groups. This compound’s IR profile is expected to resemble methyl (2E,8E)-2,8-decadiene-4,6-diynoate, with key absorptions for:

  • C≡C Stretching: 2200–2100 cm⁻¹ (diynoate groups).
  • Ester C=O Stretching : ~1740 cm⁻¹.
  • C-O Stretching : 1250–1050 cm⁻¹ .
Table 3: Representative IR Data (Methyl (2E,8E)-2,8-decadiene-4,6-diynoate)
Absorption Range (cm⁻¹) Assignment
1740 Ester carbonyl (C=O)
2200–2100 Conjugated diyne (C≡C)
1640 Diene (C=C)

Note: The absence of aromatic substituents in this compound eliminates phenyl-related absorptions (~1600 cm⁻¹), contrasting with Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate .

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